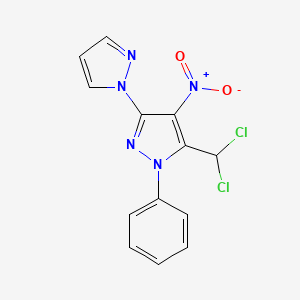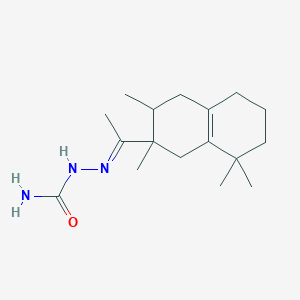
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MNPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyranocarboxamide family of compounds, which have been shown to have a variety of biological activities. MNPC has been synthesized using several methods, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated in several studies. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and cancer. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using established methods. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in scientific research. However, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has not been extensively studied in vivo, so its potential side effects and toxicity in animals are not well understood.
Orientations Futures
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. Another area of research could focus on the investigation of the in vivo effects of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in animal models. Additionally, further studies could investigate the potential applications of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Finally, future research could investigate the potential use of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using several methods, and its mechanism of action has been investigated in detail. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, and has several biochemical and physiological effects. While N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments, it has several advantages and holds promise for future research in a variety of areas.
Méthodes De Synthèse
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been synthesized using several methods, including a one-pot three-component reaction and a four-component reaction. The one-pot three-component reaction involves the reaction of 2-methyl-5-nitrobenzaldehyde, benzaldehyde, and tetrahydro-2H-pyran-4-carboxylic acid in the presence of a catalyst. The four-component reaction involves the reaction of 2-methyl-5-nitrobenzaldehyde, benzaldehyde, tetrahydro-2H-pyran-4-carboxylic acid, and ammonium acetate in the presence of a catalyst. Both methods have been shown to be effective in synthesizing N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to have anti-viral activity against hepatitis B virus and human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14-7-8-16(21(23)24)13-17(14)20-18(22)19(9-11-25-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFODMWFPXMFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6690862 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)
![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)




![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)
![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)


![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)